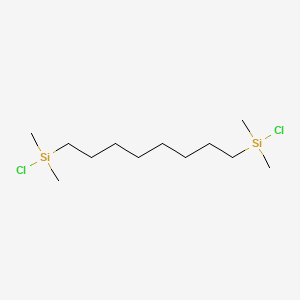

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE

説明

特性

IUPAC Name |

chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGNIFCMKCRMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198911 | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-28-1 | |

| Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Bis Chlorodimethylsilyl Octane

Hydrosilylation Approaches to Bis(chlorodimethylsilyl)alkanes

Hydrosilylation stands as a principal and widely utilized method for the formation of carbon-silicon bonds. wikipedia.org The reaction involves the addition of a hydrosilane (a compound containing a Si-H bond) to an unsaturated substrate, such as an alkene or alkyne. wikipedia.org For the synthesis of bis(chlorodimethylsilyl)alkanes like 1,8-bis(chlorodimethylsilyl)octane, this typically involves the double hydrosilylation of an α,ω-diene.

Platinum-Catalyzed Hydrosilylation of α,ω-Dienes with Chlorodimethylsilanes

The synthesis of this compound is effectively carried out via the platinum-catalyzed hydrosilylation of 1,7-octadiene (B165261) with chlorodimethylsilane (B94632). This reaction requires a catalyst to proceed, as hydrosilanes are generally inert toward unsaturated compounds under normal conditions. mdpi.com Platinum-based catalysts are particularly effective for this transformation. mdpi.comnih.gov

The general scheme for this reaction is as follows: CH₂=CH(CH₂)₄CH=CH₂ + 2 HSi(CH₃)₂Cl → Cl(CH₃)₂Si(CH₂)₈Si(CH₃)₂Cl

Among platinum catalysts, Karstedt's catalyst is a prominent choice for hydrosilylation reactions due to its high activity, selectivity, and solubility in common reaction media like polysiloxanes. researchgate.netrsc.org It is an organoplatinum compound derived from divinyl-containing disiloxane, specifically 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, and is generally considered a mixture of related Pt(0) alkene complexes. wikipedia.org

Developed in the 1970s, Karstedt's catalyst improved upon earlier systems like Speier's catalyst (H₂PtCl₆ in isopropanol) by offering better homogeneity in silicone resins. wikipedia.orgresearchgate.net Its structure features a Pt(0) center coordinated to alkene ligands, making it a highly reactive catalyst precursor. wikipedia.org The use of Karstedt's catalyst promotes rapid, low-temperature curing in addition cure systems and is active over a wide range of conditions. matthey.com

The efficiency and outcome of the hydrosilylation reaction to form this compound are highly dependent on several reaction parameters. Optimization is crucial to maximize the yield of the desired β-addition product and minimize side reactions.

Key Reaction Parameters for Optimization:

| Parameter | Typical Range/Value | Effect on Reaction |

| Catalyst Loading | 5-100 ppm Pt | Lowering catalyst loading is economically desirable. matthey.com However, sufficient catalyst is needed to ensure a complete reaction. High loadings do not necessarily improve yield and can lead to side reactions. researchgate.net |

| Temperature | 20-200 °C | The reaction can be initiated at room temperature but is often heated to ensure a reasonable reaction rate and completion. matthey.com An exotherm is typically observed upon initiation. google.comjustia.com |

| Solvent | Toluene (B28343), Xylene, Hydrocarbons | While the reaction can be run without a solvent, using an inert solvent like toluene or xylene can help control the reaction temperature and ensure homogeneity. matthey.com |

| Reactant Ratio | Slight excess of diene or silane (B1218182) | The stoichiometry is critical. Using a slight excess of one reactant can help drive the reaction to completion, but a large excess can lead to mixtures of mono- and di-silylated products. |

Research has shown that for similar hydrosilylation reactions, controlling the rate of addition of the hydrosilane can manage the reaction exotherm and improve selectivity. google.comjustia.com For instance, a study on a related system involved heating the alkene and catalyst to 90 °C before slowly adding the silane at a rate that maintained the temperature between 85 °C and 95 °C. justia.com

Regioselectivity and Stereochemical Considerations in Hydrosilylation Reactions

Hydrosilylation of terminal alkenes like 1,7-octadiene can theoretically result in two different regioisomers: the terminal (α) adduct and the internal (β) adduct. The reaction mechanism, often described by the Chalk-Harrod mechanism, typically favors the formation of the anti-Markovnikov (β) product, where the silicon atom attaches to the terminal carbon of the double bond. nih.gov This leads to the desired linear this compound.

Platinum catalysts like Karstedt's catalyst are known to exhibit high selectivity for the β-hydrosilylated product. rsc.org However, side reactions such as olefin isomerization can occur, which may lead to the formation of other isomers. mdpi.com The choice of catalyst and reaction conditions can influence this selectivity. For example, some nickel and rhodium catalyst systems have been investigated to control regioselectivity in the hydrosilylation of dienes. nih.govnih.gov

Alternative Synthetic Routes to Chlorodimethylsilyl-Terminated Organosilicon Compounds

While hydrosilylation is the most direct route, other strategies in organosilicon chemistry can be considered for the formation of molecules with similar functionalities, particularly those involving the creation of silicon-silicon bonds.

Reductive Coupling Strategies for Si-Si Bond Formation

Reductive coupling of organochlorosilanes is a method used to form Si-Si bonds, leading to the synthesis of disilanes and polysilanes. acs.org This approach involves the dehalogenative coupling of silyl (B83357) chlorides, often using a reducing agent.

For example, systems like Sm/SmI₂ have been shown to induce the reductive dimerization of organochlorosilanes (R₃SiCl) to yield the corresponding disilanes (R₃Si-SiR₃). acs.org While this method is typically used to create Si-Si linkages rather than the Si-C-Si linkage found in this compound, it represents an important alternative strategy in the synthesis of complex organosilicon compounds. More recently, photoredox/nickel dual catalysis has emerged as a powerful tool for the reductive cross-coupling of aryl halides with chlorosilanes, eliminating the need for stoichiometric metal reductants and offering a high degree of functional group tolerance. oaepublish.com These methods, however, are not directly applicable to the synthesis of this compound from a di-halo-octane precursor but are relevant for creating other types of chlorodimethylsilyl-terminated structures.

Electrochemical Synthesis Methods for Chlorosilane Derivatives

The electrochemical synthesis of organosilicon compounds, particularly from chlorosilane precursors, represents a significant advancement over traditional methods. This approach offers milder reaction conditions and improved chemoselectivity. libretexts.orgwikipedia.orgiitk.ac.in The core principle of this method is the reductive activation of the Si-Cl bond in chlorosilanes at an electrode surface. wikipedia.org

The process typically involves the electrolysis of a solution containing the chlorosilane substrate in a suitable organic solvent with a supporting electrolyte. At a sufficiently negative potential, the chlorosilane undergoes reduction at the cathode, leading to the formation of highly reactive silyl radical or silyl anion intermediates. epo.org These intermediates can then undergo coupling reactions to form Si-Si bonds or react with other electrophiles.

For the synthesis of compounds like α,ω-bis(chlorodimethylsilyl)alkanes, a dihaloalkane could theoretically be coupled with a chlorodimethylsilane precursor via electrochemically generated silyl anions. This method avoids the use of harsh and stoichiometric metallic reducing agents, such as those used in Wurtz-type couplings. libretexts.orgepo.org The selectivity and efficiency of the electrochemical process can be tuned by controlling parameters such as electrode potential, current density, solvent, and electrolyte. byjus.com While the direct electrochemical synthesis of this compound is not extensively documented in dedicated studies, the general strategy for creating Si-C bonds via the electro-reduction of chlorosilanes provides a plausible and modern synthetic route. wikipedia.org

| Parameter | Description |

| Reactants | Chlorosilane, Alkyl/Aryl Halide |

| Reducing Agent | Electric Current (Cathode) |

| Key Intermediates | Silyl Radicals, Silyl Anions |

| Advantages | Milder conditions, higher selectivity, avoids stoichiometric metal reductants. |

| Control Factors | Electrode potential, current density, solvent, electrolyte. |

Extension of Sodium/Potassium Condensation for α,ω-Bis(chlorodimethylsilyl)alkanes

The Wurtz reaction, which utilizes sodium metal to couple two alkyl halides, is a classic method for forming carbon-carbon bonds. byjus.com An extension of this methodology, often referred to as a Wurtz-type coupling, can be applied to the synthesis of organosilicon compounds. wikipedia.org To synthesize α,ω-bis(chlorodimethylsilyl)alkanes such as this compound, this reaction would involve the condensation of a dichlorinated alkane (e.g., 1,8-dichlorooctane) with an excess of a chlorosilane (e.g., chlorodimethylsilane) in the presence of an alkali metal like sodium or a sodium/potassium alloy.

The general reaction proceeds in a non-polar solvent, such as dry ether or toluene, to form the desired Si-C bonds. The mechanism is believed to involve the formation of an organosodium intermediate from the more reactive halide, which then acts as a nucleophile. organic-chemistry.org

Reaction Scheme: Cl-(CH₂)₈-Cl + 2 ClSi(CH₃)₂H + 4 Na → H(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂H + 4 NaCl

Subsequently, the resulting 1,8-bis(dimethylsilyl)octane would need to be chlorinated to yield the final product, this compound.

However, the Wurtz-Fittig reaction and its variants are often plagued by side reactions, including eliminations and rearrangements, which can lead to a mixture of products and lower yields. wikipedia.orgbyjus.com The formation of symmetrical coupled byproducts is also a common issue. organic-chemistry.org Despite these limitations, this method remains a foundational approach in organosilicon chemistry.

| Feature | Description |

| Reaction Type | Reductive Coupling / Condensation |

| Reagents | Dihaloalkane, Chlorosilane, Sodium/Potassium Metal |

| Solvent | Dry, non-polar (e.g., ether, toluene) |

| Key Challenge | Side reactions (elimination, rearrangement), formation of byproducts. |

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound is critical to obtaining material suitable for research applications. As an organochlorosilane, the compound is sensitive to moisture, reacting to liberate hydrogen chloride. researchgate.net Therefore, all purification and isolation procedures must be conducted under anhydrous and inert conditions, typically using a Schlenk line or a glove box. chemistryviews.orgpitt.edu

The primary method for purifying liquid chlorosilanes is fractional distillation under reduced pressure . libretexts.orggoogle.com This technique is particularly effective for separating compounds with high boiling points or those that are thermally sensitive. Given that this compound is a liquid, this method allows for its separation from non-volatile impurities, starting materials, and byproducts from the synthesis.

The distillation is performed under vacuum to lower the boiling point, preventing thermal decomposition. A fractionating column is used to achieve a better separation between components with close boiling points. rochester.edulibretexts.org The process involves carefully heating the crude product mixture, and the fraction corresponding to the boiling point of this compound is collected in a pre-dried flask under an inert atmosphere.

Steps for Purification and Isolation:

Inert Atmosphere Setup: The distillation apparatus is assembled and dried, then purged with an inert gas like nitrogen or argon. chemistryviews.org

Vacuum Application: A vacuum is applied to the system to reduce the pressure.

Fractional Distillation: The crude material is heated. Vapors pass through a fractionating column, allowing for the separation of components based on boiling point differences. rochester.edu

Collection: The purified fraction of this compound is collected in a receiving flask, which is maintained under an inert atmosphere.

Storage: The final product is stored in a tightly sealed container under an inert atmosphere to prevent degradation from moisture. ossila.com

| Technique | Purpose | Key Considerations |

| Fractional Distillation | Separation of liquid components based on boiling point. | Must be performed under reduced pressure to avoid thermal decomposition. |

| Schlenk Line / Glove Box | Provides an inert and anhydrous environment for handling. | Essential due to the compound's sensitivity to air and moisture. pitt.edu |

| Inert Gas Purging | Removes air and moisture from glassware and the compound. | Nitrogen or Argon are typically used. chemistryviews.org |

Chemical Reactivity and Transformation Pathways of 1,8 Bis Chlorodimethylsilyl Octane

Hydrolytic Stability and Condensation Reactions of Chlorodimethylsilyl Groups

The chlorodimethylsilyl moieties in 1,8-bis(chlorodimethylsilyl)octane are highly sensitive to moisture. This reactivity is a cornerstone of its chemical behavior, leading to hydrolysis and subsequent condensation reactions.

Mechanism of Hydrolysis and Hydrogen Chloride Evolution

The hydrolysis of the chlorodimethylsilyl groups in this compound is a rapid process that occurs upon exposure to water or atmospheric moisture. The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic silicon atom. This initial attack leads to the formation of a pentacoordinate silicon intermediate. The intermediate then readily eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of a silanol (B1196071) group (-Si-OH). This process occurs at both ends of the octane (B31449) chain, yielding 1,8-bis(dimethylhydroxysilyl)octane.

The evolution of corrosive hydrogen chloride gas is a characteristic feature of this reaction. The general mechanism can be summarized as follows:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the silicon atom of the chlorodimethylsilyl group.

Intermediate Formation: A transient pentacoordinate silicon species is formed.

Elimination: The intermediate collapses, expelling a chloride ion which immediately abstracts a proton from the attacking water molecule to form hydrogen chloride and the silanol.

This reaction is typically fast and exothermic.

Controlled Hydrolysis for Oligomer and Polymer Formation

While uncontrolled hydrolysis leads to the formation of the simple disilanol, carefully controlling the reaction conditions, such as the stoichiometry of water, temperature, and the presence of a catalyst or an HCl scavenger (like pyridine (B92270) or triethylamine), can direct the reaction towards the formation of oligomers and polymers.

Under controlled hydrolysis, the initially formed silanol groups can undergo condensation reactions with either another silanol group (intermolecularly) or an unreacted chlorodimethylsilyl group. This condensation results in the formation of a stable siloxane bond (Si-O-Si) and the elimination of a molecule of water or hydrogen chloride, respectively.

The bifunctional nature of this compound allows for the propagation of these condensation reactions, leading to the formation of linear or cyclic oligomers and high molecular weight polymers. The resulting polymers, known as poly(octamethylenedimethylsiloxane)s, consist of alternating octane and dimethylsiloxane units. The properties of the resulting polymer, such as its molecular weight and viscosity, can be tuned by adjusting the reaction conditions.

| Reactant | Reagent/Condition | Product | Bond Formed |

| This compound | Excess Water | 1,8-Bis(dimethylhydroxysilyl)octane | Si-OH |

| This compound | Controlled Water/Catalyst | Poly(octamethylenedimethylsiloxane) | Si-O-Si |

| 1,8-Bis(dimethylhydroxysilyl)octane | Heat/Catalyst | Poly(octamethylenedimethylsiloxane) | Si-O-Si |

Nucleophilic Substitution Reactions at Silicon Centers

The electrophilic nature of the silicon atom in the chlorodimethylsilyl group makes it a prime target for a wide range of nucleophiles beyond water. These reactions provide a pathway to a diverse array of functionalized organosilicon compounds.

Reactions with Protic Solvents and Nucleophiles

Similar to hydrolysis, this compound readily reacts with other protic solvents such as alcohols and amines. These reactions proceed via a nucleophilic substitution mechanism, displacing the chloride ion.

With Alcohols: In the presence of an alcohol (e.g., methanol (B129727), ethanol), the corresponding dialkoxysilane is formed. For example, reaction with an excess of methanol will yield 1,8-bis(methoxydimethylsilyl)octane and hydrogen chloride. The presence of a base is often required to neutralize the HCl byproduct.

With Amines: Primary and secondary amines react with the chlorosilyl groups to form silylamines. For instance, reaction with a primary amine (R-NH₂) would lead to the formation of a bis(silylamine) and the corresponding amine hydrochloride salt.

These reactions are synthetically useful for introducing new functional groups onto the silicon atoms, thereby modifying the chemical and physical properties of the molecule.

| Nucleophile | Product Type | Byproduct |

| Alcohol (R'OH) | Bis(alkoxysilane) | HCl |

| Primary Amine (R'NH₂) | Bis(silylamine) | R'NH₃Cl |

| Secondary Amine (R'₂NH) | Bis(silylamine) | R'₂NH₂Cl |

Alkynylation and Other Carbon-Silicon Bond-Forming Reactions

The silicon-chlorine bond can also be substituted by carbon nucleophiles, enabling the formation of stable carbon-silicon bonds. A notable example is the alkynylation reaction.

Reaction of this compound with the salt of a terminal alkyne (an acetylide, typically a lithium or sodium salt) results in the formation of a bis(alkynylsilyl)octane. This reaction provides a method for introducing alkyne functionalities into the organosilicon structure, which can then be used for further chemical transformations such as click chemistry or polymerization.

Other carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can also be employed to introduce alkyl or aryl groups at the silicon centers, further expanding the synthetic utility of this compound.

Formation of Organosilicon Heterocycles and Cage Structures

The bifunctional nature of this compound provides the potential for the formation of cyclic and more complex three-dimensional structures.

By carefully controlling the reaction conditions, particularly under high dilution to favor intramolecular reactions, the two reactive ends of the molecule can react with a suitable linking agent to form a macrocyclic organosilicon compound. For example, co-hydrolysis with a dichlorosilane (B8785471) under specific conditions could potentially lead to the formation of a cyclic siloxane containing the octane linker.

While the direct formation of well-defined cage structures solely from this compound is not extensively documented, it can serve as a building block or a cross-linking agent in the synthesis of more complex silsesquioxane-type materials. Its long, flexible octyl chain can be incorporated into larger cage or network structures, influencing their physical properties such as solubility and thermal stability. The synthesis of such complex architectures typically involves the co-condensation with other polyfunctional silane (B1218182) precursors.

Cyclization Pathways Leading to Silicon-Containing Rings

The long, flexible octane linker between the two reactive chlorodimethylsilyl groups in this compound allows for the potential formation of large, silicon-containing ring structures through intramolecular reactions. One of the primary pathways to achieve such cyclization is through hydrolysis, which proceeds via the formation of an intermediate disilanol.

The initial step involves the hydrolysis of the chlorosilyl groups to silanols. This reaction is typically rapid and liberates hydrochloric acid. wikipedia.orggelest.com Subsequent intramolecular condensation between the two terminal silanol groups leads to the formation of a large cyclic siloxane.

Reaction Scheme: Intramolecular Cyclization via Hydrolysis Step 1: Hydrolysis Cl(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂Cl + 2H₂O → HO(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂OH + 2HCl

Step 2: Intramolecular Condensation HO(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂OH → cyclo(-O-Si(CH₃)₂-(CH₂)₈-Si(CH₃)₂-) + H₂O

This cyclization results in the formation of a 12-membered ring containing two silicon atoms and one oxygen atom, specifically 2,2,11,11-tetramethyl-1-oxa-2,11-disilacyclododecane. The yield of the cyclic monomer versus linear polymer byproducts can be influenced by reaction conditions such as dilution and the presence of a catalyst. High-dilution conditions typically favor intramolecular cyclization over intermolecular polymerization.

Table 1: Key Features of Intramolecular Cyclization of this compound

| Feature | Description |

| Reactant | This compound |

| Reagent | Water (for hydrolysis) |

| Intermediate | 1,8-Bis(hydroxydimethylsilyl)octane |

| Product | 2,2,11,11-tetramethyl-1-oxa-2,11-disilacyclododecane |

| Ring Size | 12-membered |

| Key Bond Formation | Siloxane (Si-O-Si) |

Precursors for Silole Derivatives and Related Unsaturated Systems

Siloles, or silacyclopentadienes, are unsaturated five-membered rings containing a silicon atom. The structural characteristics of this compound, namely the long and saturated octamethylene chain, make it an unsuitable precursor for the direct synthesis of silole derivatives. The formation of a five-membered ring from this molecule would require significant cleavage and rearrangement of the C8 backbone, which is not a typical outcome of its reactions.

However, this compound can be utilized as a building block to incorporate silicon into larger, unsaturated systems. For instance, it can be reacted with difunctional unsaturated organic molecules, such as diacetylenes, to form polymers with alternating silicon and unsaturated organic units. While not forming discrete silole rings, this approach allows for the creation of unsaturated materials where the properties of the organosilicon moiety are combined with those of the unsaturated organic linker.

Illustrative Reaction with a Diacetylene: n Cl(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂Cl + n HC≡C-R-C≡CH → [-(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂-C≡C-R-C≡C-]_n + 2n HCl

In this generalized reaction, 'R' represents an organic spacer group. This type of polycondensation reaction would lead to a linear polymer containing alternating alkane and alkyne functionalities connected by silicon atoms.

Role as a Reactive Intermediate in Complex Molecular Framework Construction

The presence of two reactive chlorosilyl groups makes this compound an excellent bifunctional crosslinking agent and a building block for complex molecular frameworks, particularly polymers and macrocycles. encyclopedia.pub It can react with a variety of difunctional nucleophiles to create extended structures.

A prominent example is the reaction with diols, such as 1,8-octanediol (B150283), to form polysiloxanes. wikipedia.org This polycondensation reaction involves the formation of Si-O-C linkages, resulting in a long-chain polymer with alternating siloxane and organic ether functionalities. The properties of the resulting polymer, such as flexibility and thermal stability, can be tailored by the choice of the diol.

Reaction Scheme: Polycondensation with a Diol n Cl(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂Cl + n HO-R-OH → [-(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂-O-R-O-]_n + 2n HCl

Here, 'R' can be an alkyl or aryl group. For example, using 1,8-octanediol as the difunctional nucleophile would result in a polymer with two C8 chains alternating in the backbone.

Table 2: Examples of Complex Framework Construction using this compound

| Difunctional Nucleophile | Resulting Linkage | Polymer/Framework Type |

| Diol (e.g., 1,8-octanediol) | Si-O-C | Poly(siloxane ether) |

| Diamine | Si-N-C | Poly(aminosilane) |

| Dithiol | Si-S-C | Poly(thiosilane) |

This reactivity allows for the synthesis of a wide range of materials, from linear polymers to cross-linked networks, by carefully selecting the co-monomers and reaction conditions. The long, flexible octamethylene chain imparts a degree of hydrophobicity and flexibility to the resulting materials. gelest.com

Applications of 1,8 Bis Chlorodimethylsilyl Octane in Advanced Materials Research

Monomer for the Synthesis of Polysilalkylene Siloxanes and Silahydrocarbon Polymers

The presence of two reactive chlorosilyl groups on opposite ends of a long hydrocarbon chain makes 1,8-bis(chlorodimethylsilyl)octane an ideal monomer for step-growth polymerization, leading to the formation of high-molecular-weight polymers with alternating organic and organosilicon segments.

The primary polymerization mechanism involving this compound is condensation polymerization. The chlorosilyl (-Si(CH₃)₂Cl) moieties are highly susceptible to hydrolysis and alcoholysis.

Hydrolytic Polycondensation: In the presence of water, the chlorodimethylsilyl groups readily hydrolyze to form silanol (B1196071) intermediates (-Si(CH₃)₂OH). These silanols are highly reactive and subsequently condense with each other to form stable siloxane bonds (Si-O-Si), releasing water. When this compound is the monomer, this process results in the formation of a long-chain polysilalkylene siloxane, with the octane (B31449) chain connecting the siloxane units. The reaction releases hydrochloric acid as a byproduct when exposed to water. gelest.com

Condensation with Diols: A more controlled method involves the reaction of this compound with a diol, such as octane-1,8-diol. nih.gov In this polyetherification reaction, the chlorosilyl group reacts with the hydroxyl group of the diol to form a Si-O-C bond, with the elimination of hydrogen chloride (HCl). This allows for the precise incorporation of different organic spacers into the polymer backbone.

The general scheme for condensation polymerization with a diol is as follows:

n Cl(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂Cl + n HO-R-OH → [-O-(CH₃)₂Si-(CH₂)₈-Si(CH₃)₂-O-R-O-]n + 2n HCl

This versatility allows for the synthesis of a wide range of silahydrocarbon and polysilalkylene siloxane polymers with tailored properties.

The final properties of polymers derived from this compound are heavily dependent on the polymer's architecture and molecular weight. rsc.orgyoutube.com Several strategies can be employed to control these parameters:

Stoichiometric Control: In condensation polymerization, the molecular weight is highly sensitive to the stoichiometric balance between the two reacting monomers (e.g., the bis-chlorosilane and a diol). A precise 1:1 molar ratio is necessary to achieve high molecular weights. Any deviation from this ratio leads to the formation of lower molecular weight oligomers with specific end-groups.

Reaction Conditions: Temperature, reaction time, and catalyst choice can influence the rate of polymerization and the prevalence of side reactions. Careful optimization of these conditions is crucial for achieving a desired molecular weight and a narrow molecular weight distribution (polydispersity index, PDI).

Use of Chain Stoppers: The addition of a monofunctional reagent, such as chlorotrimethylsilane, can be used to cap the growing polymer chains. This method, known as end-capping, provides a direct and effective way to control the final molecular weight of the polymer.

The ability to manipulate these factors allows for the creation of polymers ranging from viscous liquids to tough elastomers with properties fine-tuned for specific applications. rsc.org

Table 1: Polymer Synthesis Parameters This interactive table summarizes key parameters for controlling polymer synthesis.

| Parameter | Method of Control | Effect on Polymer |

|---|---|---|

| Molecular Weight | Adjusting monomer stoichiometry; Use of monofunctional chain stoppers. | Higher stoichiometry control leads to higher molecular weight. Chain stoppers limit chain growth. |

| Architecture | Choice of monomers (bifunctional vs. multifunctional). | Bifunctional monomers like this compound lead to linear chains. youtube.com |

| Polydispersity Index (PDI) | Control over reaction conditions (temperature, time); Purification methods. | Optimized conditions minimize side reactions, leading to a narrower PDI. |

Precursor for Hybrid Organic-Inorganic Materials

The dual functionality of this compound makes it an excellent precursor for creating hybrid materials that combine the properties of both organic polymers and inorganic frameworks.

Layered materials, such as clays (B1170129) (e.g., montmorillonite) and certain synthetic materials, possess galleries or interlayer spaces that can host guest molecules. This compound can be intercalated into these structures. The process typically involves the reaction of the chlorosilyl groups with hydroxyl groups present on the inner surfaces of the layered host. This chemical bonding anchors the flexible octane chains within the galleries, modifying the surface chemistry and increasing the interlayer spacing. This approach is analogous to the use of similar long-chain bifunctional molecules as organic structure-directing agents (OSDAs) in the synthesis of zeolites with specific pore structures. nih.gov

When this compound is reacted with layered materials, it can act as a "pillar," bridging adjacent layers. The two reactive ends of the molecule bond to different layers, creating a stable, porous three-dimensional network. This results in a pillared material with a well-defined gallery height, determined by the length of the octane chain. These pillared structures exhibit increased thermal stability and surface area compared to the parent layered material. The resulting organosilica frameworks have pores of a specific size, making them potentially useful in catalysis and separation applications where size selectivity is important. gelest.com

While this compound is a difunctional silane (B1218182) (D-unit), it can be co-reacted with trifunctional silanes (T-units, RSiX₃) to be incorporated into more complex three-dimensional silica (B1680970) networks like silsesquioxanes and polyhedral oligomeric silsesquioxanes (POSS). In these structures, the bis-silyl octane moiety can act as a flexible linker between rigid silsesquioxane cages or as a component within a larger, non-caged network. This incorporation imparts flexibility and hydrophobicity to the otherwise rigid and brittle silsesquioxane materials, enabling the creation of novel hybrid nanocomposites with enhanced mechanical properties.

Table 2: Properties of this compound and Related Compounds This interactive table provides a summary of key physical and chemical properties.

| Property | Value for this compound | Reference Compound: 1,8-Bis(triethoxysilyl)octane |

|---|---|---|

| CAS Number | 5089-28-1 alfa-chemistry.comchemnet.com | 52217-60-4 gelest.com |

| Molecular Formula | C₁₂H₂₈Cl₂Si₂ chemnet.com | C₂₀H₄₆O₆Si₂ gelest.com |

| Molecular Weight | 299.43 g/mol glpbio.com | 438.76 g/mol gelest.com |

| Boiling Point | 314.3°C at 760 mmHg chemnet.com | 172-175°C at 0.75 mmHg gelest.com |

| Density | 0.933 g/cm³ chemnet.com | 0.926 g/mL gelest.com |

| Refractive Index | 1.441 chemnet.com | 1.4240 gelest.com |

Surface Modification for Advanced Functional Interfaces

The bifunctional nature of this compound, with a reactive chlorosilyl group at each end of a flexible eight-carbon chain, makes it a valuable reagent for the chemical modification of surfaces. This allows for the creation of robust, well-defined interfaces with tailored properties for various advanced research applications. The dual reactive sites offer enhanced stability and unique molecular architectures on substrates compared to their monofunctional counterparts. gelest.com

Preparation of Self-Assembled Monolayers (SAMs) via Chlorosilyl Anchoring

The formation of self-assembled monolayers (SAMs) using this compound relies on the highly reactive nature of the chlorodimethylsilyl groups. These groups serve as powerful anchors that covalently bind to hydroxyl-bearing substrates such as silicon wafers, glass, and quartz.

The anchoring mechanism involves a two-step process. First, the chlorosilane moiety hydrolyzes in the presence of trace surface water, converting the silicon-chlorine (Si-Cl) bond into a more reactive silanol (Si-OH) group. Subsequently, this silanol undergoes a condensation reaction with the hydroxyl (-OH) groups present on the substrate surface, forming a highly stable silicon-oxygen-silicon (Si-O-Si) covalent bond. imtek.de Given that the molecule has two such reactive ends, it can form strong, bidentate attachments to the surface, effectively creating molecular "staples" or loops. This dipodal anchoring significantly enhances the hydrolytic stability of the resulting monolayer compared to SAMs formed from conventional silanes with only a single attachment point. gelest.com

The preparation of these SAMs requires carefully controlled conditions, particularly in relation to moisture, as the high reactivity of chlorosilanes can lead to uncontrolled polymerization in solution if excess water is present. researchgate.net Therefore, the process is typically carried out in a low-humidity environment, often under an inert gas atmosphere. researchgate.net

Table 1: General Procedure for SAM Preparation using this compound

| Step | Description | Purpose |

| 1. Substrate Preparation | Cleaning and hydroxylation of the substrate (e.g., using piranha solution or plasma treatment). | To remove organic contaminants and generate a high density of surface hydroxyl groups for anchoring. |

| 2. Silanization | Immersion of the prepared substrate into a dilute solution of this compound in an anhydrous solvent (e.g., hexane (B92381) or toluene). | To allow the chlorosilyl groups to react with the surface hydroxyls and form a monolayer. |

| 3. Rinsing | Thoroughly rinsing the substrate with the anhydrous solvent. | To remove any non-covalently bonded (physisorbed) molecules. |

| 4. Curing | Heating the coated substrate (e.g., at 120°C). | To promote the formation of strong covalent siloxane (Si-O-Si) bonds and remove residual water. researchgate.net |

Tailoring Substrate Surface Chemistry for Specific Research Applications

The deposition of a this compound monolayer fundamentally alters the surface chemistry of a substrate. The original hydrophilic, high-energy surface rich in hydroxyl groups is transformed into a non-polar, low-energy interface. This change is primarily due to the dense layer of octane chains and dimethylsilyl groups that constitute the new surface.

This modification is particularly useful for creating hydrophobic surfaces. gelest.com The aliphatic hydrocarbon chains are non-polar and repel water, a principle that can be quantified by measuring the water contact angle. A bare glass or silica surface is highly wettable (low contact angle), whereas a surface coated with an alkylsilane layer becomes highly hydrophobic (high contact angle). nih.gov By creating U-shaped, looped structures on the surface, this compound can create a dense, well-ordered hydrocarbon layer that effectively shields the polar substrate. gelest.com

This ability to precisely control surface properties is critical in numerous research fields. rsc.org For instance, in microfluidics, selective modification of channels can control fluid flow and prevent the non-specific adhesion of biomolecules. imtek.deresearchgate.net In biocompatibility studies, surfaces can be modified to study cell adhesion, where different surface chemistries can promote or prevent the attachment and growth of cells. nih.gov The resulting non-polar surface minimizes hydrogen bonding interactions, which is a key factor in reducing the adhesion of certain materials. gelest.com

Table 2: Expected Surface Property Changes after Modification

| Property | Before Modification (Bare Silica) | After Modification with this compound | Scientific Rationale |

| Surface Energy | High | Low | The non-polar hydrocarbon layer replaces high-energy polar hydroxyl groups. |

| Wettability | Hydrophilic | Hydrophobic | The exposed octane chains create a water-repellent surface. gelest.comnih.gov |

| Water Contact Angle | < 10° | > 90° | A quantitative measure of the increased hydrophobicity. nih.gov |

| Chemical Reactivity | High (reactive -OH groups) | Low (inert hydrocarbon surface) | The reactive sites on the substrate are passivated by the stable siloxane bonds and hydrocarbon layer. |

Application in Chromatographic Stationary Phase Development

In the field of analytical chemistry, this compound serves as a crucial cross-linking agent for the development of highly stable stationary phases for reversed-phase chromatography. The workhorse of this technique is often a silica support whose surface has been chemically modified with alkyl chains.

The process involves bonding the silane to the silica gel support, which is naturally rich in surface silanol (-OH) groups. When this compound is used, its two chlorosilyl ends can react with silanol groups on the silica surface. This bifunctionality is a significant advantage over traditional C8 stationary phases, which are typically prepared using monofunctional reagents like octyldimethylchlorosilane.

The ability of this compound to bond to two adjacent silanol groups or to bridge between different silica particles leads to a cross-linked phase. This "dipodal" bonding creates a more robust and durable coating. gelest.com The resulting stationary phase exhibits enhanced stability against hydrolysis, particularly under the acidic mobile phase conditions often used in High-Performance Liquid Chromatography (HPLC). This increased stability translates to longer column lifetimes and more reproducible chromatographic performance. The octane chain provides the hydrophobic character necessary for the retention and separation of non-polar to moderately polar analytes.

Table 3: Comparison of Chromatographic Stationary Phases

| Feature | Monofunctional C8 Phase (e.g., from Octyldimethylchlorosilane) | Bifunctional C8 Phase (from this compound) |

| Silane Reagent | One reactive chlorosilane group | Two reactive chlorosilane groups |

| Bonding Type | Monopodal (single point of attachment) | Dipodal (two points of attachment), potential for cross-linking gelest.com |

| Hydrolytic Stability | Standard | Enhanced gelest.com |

| pH Stability Range | Typically pH 2.5 - 7.5 | Extended, particularly more stable at low pH |

| Column Lifetime | Standard | Longer due to reduced phase degradation ("bleeding") |

| Application | General-purpose reversed-phase separations | High-throughput analysis, methods requiring low pH mobile phases |

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Vibrational Spectroscopy for Structural Elucidation (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of 1,8-Bis(chlorodimethylsilyl)octane displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. The presence of these bands confirms the successful incorporation of the chlorodimethylsilyl groups onto the octane (B31449) backbone.

Key vibrational frequencies for organosilicon compounds include:

Si-Cl Stretch: The silicon-chlorine bond typically exhibits a stretching vibration in the range of 450-650 cm⁻¹. In some contexts, this can be observed around 782 cm⁻¹. mdpi.com

Si-C Stretch: The stretching vibration for the silicon-carbon bond is generally found in the region of 600-850 cm⁻¹. A peak around 820 cm⁻¹ is characteristic of the Si-C stretch. rsc.org

C-H Stretch: The aliphatic C-H stretching vibrations from the octane backbone and the methyl groups on the silicon atoms are observed in the region of 2850-2960 cm⁻¹. mdpi.comumd.edu Specifically, the stretching vibrations of aliphatic C-H can be located at 2926 and 2851 cm⁻¹. mdpi.com

The following table summarizes the expected FTIR absorption bands for the key functional groups in this compound.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Silyl (B83357) Halide | Si-Cl | ~450-650 | Strong |

| Alkylsilane | Si-C | ~600-850 | Strong |

| Alkane | C-H (stretch) | ~2850-2960 | Strong |

| Methyl on Silicon | C-H (bend) | ~1250-1270 | Medium |

| Methylene (B1212753) | C-H (bend) | ~1450-1470 | Medium |

Data derived from general principles of infrared spectroscopy and typical ranges for organosilicon compounds. umd.edugelest.comseab.gov.sg

FTIR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. For instance, in a hydrosilylation reaction where a Si-H bond is converted to a Si-C bond, the disappearance of the characteristic Si-H stretching peak (around 2100-2200 cm⁻¹) and the appearance or intensification of the Si-C and other relevant product peaks would indicate the progression of the reaction. rsc.org This allows for real-time or near-real-time analysis of the reaction, helping to determine reaction endpoints and optimize conditions.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the different types of protons and their connectivity within the molecule. For this compound, distinct signals are expected for the protons of the methyl groups attached to silicon and for the various methylene groups of the octane chain. sciepub.com

The protons of the methyl groups (Si-CH₃) are expected to appear as a singlet at a chemical shift (δ) of approximately 0.4 ppm. The protons of the methylene groups directly attached to the silicon atoms (Si-CH₂) will likely resonate around 0.8 ppm as a multiplet. The remaining methylene protons of the octane backbone will appear as a complex multiplet further downfield, typically in the 1.2-1.6 ppm range. docbrown.infoopenstax.orglibretexts.org

A study by D'Amelia et al. (2019) provided a detailed ¹H NMR analysis of this compound. sciepub.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons on Si (Si-(CH₃)₂) | ~0.4 | Singlet | 12H |

| Methylene protons adjacent to Si (Si-CH₂) | ~0.8 | Multiplet | 4H |

| Central methylene protons (-(CH₂)₆-) | ~1.3 | Multiplet | 12H |

Data adapted from typical chemical shift ranges and structural analysis. sciepub.comdocbrown.infohmdb.cachemicalbook.com

²⁹Si NMR spectroscopy is particularly useful for directly probing the silicon atoms in the molecule. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon environment. The presence of an electronegative chlorine atom attached to the silicon will cause a downfield shift compared to an unsubstituted silane (B1218182). The chemical shift for chlorodimethylsilyl groups typically falls in the range of +15 to +35 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgpascal-man.com For instance, the ²⁹Si chemical shift for trimethylsilyl (B98337) chloride (SiMe₃Cl) is observed around +30 ppm. rsc.org

The following table provides an estimated chemical shift range for the silicon atoms in this compound.

| Silicon Environment | Estimated ²⁹Si Chemical Shift (δ, ppm) |

| Cl-Si(CH₃)₂-R | +15 to +35 |

Data based on typical chemical shifts for similar organochlorosilanes. rsc.orgresearchgate.netresearchgate.net

For more complex molecules derived from this compound, two-dimensional (2D) NMR techniques can be employed to unambiguously determine the structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which can help to trace the connectivity of the protons along the octane backbone and confirm the assignment of the methylene groups. youtube.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms (or other heteronuclei like ²⁹Si). An HSQC spectrum would show correlations between the protons of the methyl groups and their corresponding carbon atoms, as well as between the methylene protons and their respective carbons in the octane chain. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be useful to confirm the connectivity between the silicon atoms and the octane chain by observing correlations between the methyl protons on the silicon and the carbons of the octane backbone.

INEPT-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): For determining Si-Si connectivity in more complex organosilicon compounds, specialized techniques like INEPT-INADEQUATE can be utilized. acs.org

These advanced NMR methods provide a comprehensive picture of the molecular structure, ensuring the correct identification and characterization of this compound and its derivatives in research settings. wikipedia.orgnumberanalytics.com

X-ray Diffraction (XRD) for Crystalline Material Analysis

X-ray diffraction is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. While this compound is a liquid at room temperature, XRD is highly relevant for characterizing the solid, crystalline polymers or materials synthesized from it.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the bulk crystalline properties of materials. In the context of this compound, it would be used to characterize the polymers or cross-linked networks formed upon its hydrolysis and polycondensation. The resulting diffraction pattern, which plots signal intensity against the diffraction angle (2θ), serves as a unique fingerprint for the material's crystalline phases.

The analysis can reveal key information about the polymer structure, such as the degree of crystallinity, identification of different polymorphic forms, and the average spacing between polymer chains. For instance, broad humps in the diffractogram would indicate an amorphous or semi-crystalline nature, which is common for polysiloxane-based materials, while sharp peaks would signify a more ordered, crystalline structure.

Single Crystal X-ray Diffraction for Precise Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including exact bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of the parent compound, this compound, is challenging due to its reactive nature and liquid state.

However, if a suitable crystalline derivative or a co-crystal could be formed, SC-XRD would yield invaluable data. The analysis would provide the exact conformation of the octane linker and the precise geometry of the chlorodimethylsilyl terminal groups. This level of detail is fundamental for understanding structure-property relationships in the resulting polymers and for computational modeling of material behavior.

Electron Microscopy for Morphological and Nanostructural Investigations (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for visualizing the morphology and nanostructure of materials at the atomic scale. While not used on the liquid monomer itself, HRTEM is indispensable for examining materials synthesized using this compound as a cross-linker or surface modification agent.

Elemental Analysis for Compositional Verification and Surface Coverage Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, chlorine, silicon) within a sample. For this compound, this method is used to verify that the empirical formula of the synthesized product matches the theoretical composition, thereby confirming its identity and purity.

The theoretical elemental composition of this compound (C₁₂H₂₈Cl₂Si₂) provides a benchmark against which experimental results are compared. Any significant deviation would suggest the presence of impurities or incomplete reaction. Furthermore, when this compound is used to modify a surface, techniques like X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive elemental analysis method, can be employed to determine the density and uniformity of the silane layer.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 144.12 | 48.12% |

| Hydrogen | H | 1.008 | 28.224 | 9.43% |

| Chlorine | Cl | 35.45 | 70.90 | 23.68% |

| Silicon | Si | 28.09 | 56.18 | 18.77% |

| Total | 299.43 | 100.00% |

Gas Chromatography (GC) as an Analytical Tool for Purity and Reaction Monitoring

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. It plays a vital role in both monitoring the synthesis of this compound and in quantifying its final purity.

The synthesis, typically a hydrosilylation reaction between 1,7-octadiene (B165261) and dimethylchlorosilane, can be monitored by GC. sciepub.comresearchgate.net Aliquots taken from the reaction mixture over time can be analyzed to track the consumption of the reactants and the formation of the desired product. This allows for optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield. researchgate.net

After synthesis and purification, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for determining the purity of the final product. Commercial batches of this compound often specify a purity of over 98%, a value typically confirmed by GC analysis. glpbio.com The chromatogram would ideally show a single major peak corresponding to the product, with any minor peaks indicating residual starting materials or by-products.

Table 2: Representative GC Purity Analysis Data

| Compound Name | Retention Time (min) | Peak Area (%) | Identity |

| Dimethylchlorosilane | 2.15 | 0.25 | Reactant |

| 1,7-Octadiene | 3.48 | 0.50 | Reactant |

| Solvent (e.g., Toluene) | 4.10 | - | - |

| By-product | 9.75 | 0.85 | Impurity |

| This compound | 12.54 | 98.40 | Product |

Theoretical and Computational Chemistry Studies of 1,8 Bis Chlorodimethylsilyl Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1,8-bis(chlorodimethylsilyl)octane. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

The reactivity of this compound is primarily centered around the silicon-chlorine (Si-Cl) bond. The chlorine atom, being highly electronegative, polarizes the Si-Cl bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. This is the initial step in reactions such as hydrolysis and polycondensation.

DFT calculations can be used to determine a variety of reactivity descriptors. While specific values for this compound are not available, the table below, based on general principles and data from analogous organosilanes, illustrates the types of insights that can be gained.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication for this compound |

| HOMO-LUMO Gap | Moderate to Low | A smaller gap suggests higher reactivity, facilitating electronic transitions involved in chemical reactions. |

| Mulliken Charge on Si | Positive | Confirms the electrophilic nature of the silicon atom, making it the primary site for nucleophilic attack. |

| Mulliken Charge on Cl | Negative | Indicates the chlorine atom is a good leaving group during nucleophilic substitution reactions. |

| Global Electrophilicity Index (ω) | High | Suggests the molecule has a strong tendency to accept electrons, characteristic of a good electrophile. |

This table is illustrative and based on general characteristics of chlorosilanes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Polymerization Processes and Material Assembly

Molecular dynamics (MD) simulations are a powerful tool for modeling the dynamic processes of polymerization and the subsequent self-assembly of polymer chains into materials. For this compound, MD simulations can model the polycondensation process that leads to the formation of polysiloxanes with octane (B31449) linkers.

The general steps that would be modeled in an MD simulation of the polymerization of this compound are:

System Initialization: A simulation box is created containing multiple monomers of this compound and reactant molecules, such as water.

Force Field Application: A suitable force field is chosen to describe the interactions between all atoms.

Reaction Simulation: The simulation proceeds by modeling the hydrolysis of the Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation reactions between silanols to form siloxane (Si-O-Si) bridges.

Polymer Growth and Assembly: As the polymerization progresses, the growth of polymer chains and their interactions, folding, and entanglement are observed, providing insights into the final material's structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods, is crucial for elucidating the detailed mechanisms of reactions involving this compound. The primary reaction of this compound is its hydrolysis, followed by condensation.

Hydrolysis Mechanism:

The hydrolysis of the Si-Cl bond is generally accepted to proceed via a nucleophilic substitution mechanism. Computational studies on analogous chlorosilanes suggest a two-step process:

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom. This can proceed through an associative mechanism, forming a pentacoordinate silicon intermediate.

Leaving Group Departure: The chlorine atom departs as a chloride ion, and a proton is transferred from the attacking water molecule, resulting in the formation of a silanol (B1196071) (Si-OH) and hydrochloric acid (HCl).

Condensation Mechanism:

The subsequent condensation of the silanol groups to form a polysiloxane can also be modeled. This reaction typically involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. Computational modeling can help determine the activation energies for these steps, providing a deeper understanding of the reaction kinetics.

| Mechanistic Step | Key Intermediate/Transition State | Computational Insight |

| Hydrolysis | Pentacoordinate Silicon Intermediate | Calculation of the energy barrier for the formation and breakdown of this intermediate can predict the rate of hydrolysis. |

| Condensation | Protonated Silanol | Modeling can show how the protonation of a silanol group makes it more susceptible to nucleophilic attack by another silanol. |

This table is a generalized representation based on studies of similar organosilane reactions.

Structure-Property Relationship Predictions at the Molecular Level (excluding specific physical properties)

Computational chemistry allows for the prediction of how the molecular structure of a polymer derived from this compound influences its properties at a fundamental level. The key structural features of the resulting polysiloxane are the flexible dimethylsiloxane units and the connecting octane chains.

Conformational Flexibility:

Intermolecular Interactions:

The nature of the intermolecular forces between polymer chains dictates many of the material's properties. While the polysiloxane backbone is relatively nonpolar, the presence of the octane spacers can influence how the chains interact with each other and with other materials. MD simulations can be used to study these interactions and predict properties such as the miscibility of the polymer with other substances.

By understanding these structure-property relationships at the molecular level, it is possible to theoretically tailor the properties of materials derived from this compound for specific applications.

Future Research Directions and Emerging Applications of 1,8 Bis Chlorodimethylsilyl Octane

Exploration of Novel Catalytic Transformations Involving Chlorosilane Functionality

The reactive silicon-chlorine bonds in 1,8-bis(chlorodimethylsilyl)octane are not only useful for polymerization but also present opportunities for novel catalytic applications. Future research is anticipated to delve into the transformation of these chlorosilane moieties into catalytically active centers.

One promising avenue is the development of supported catalysts. The two silyl (B83357) groups can be grafted onto solid supports like silica (B1680970) or polymers, creating a stable, heterogeneous catalyst. Subsequent chemical modification of the silicon centers could introduce catalytically active species. For instance, the conversion of the chlorosilyl groups to silyl hydrides could pave the way for their use in hydrosilylation reactions, a fundamental process in organosilicon chemistry. sciepub.comnumberanalytics.comorganic-chemistry.org Research into the catalytic hydrogenolysis of chlorosilanes to hydrosilanes using iridium(III) pincer catalysts and superbases offers a potential route for this transformation. rsc.org

Furthermore, mechanistic studies on the reactions of chlorosilanes, such as ethylene (B1197577) silylation catalyzed by ruthenium complexes and disproportionation reactions, provide a theoretical framework for designing new catalytic cycles. sciepub.comacs.org The bifunctional nature of this compound could lead to the creation of bimetallic catalysts or catalysts with unique steric and electronic properties due to the flexible octyl spacer.

Integration into Advanced Soft Matter and Self-Assembling Systems

The self-assembly of molecules into ordered structures is a cornerstone of nanotechnology and advanced materials. The long octyl chain of this compound makes it an ideal candidate for constructing novel soft matter and self-assembling systems.

Researchers are exploring the universal self-assembly of organosilanes with long alkyl groups into silicone nanofilaments. rsc.org By using molecular spacers, even bulky organosilanes can form these one-dimensional nanostructures. This opens up the possibility of using this compound to create unique, self-assembled coatings with properties ranging from superhydrophobicity to superamphiphobicity. rsc.org The length of the alkyl spacer has a significant effect on the aggregation and crystalline structure of self-assembled monolayers. nih.gov

Moreover, the incorporation of this compound into block copolymers could lead to the formation of hierarchical structures with self-assembly at multiple length scales. nih.gov The flexible octyl spacer can influence the packing and intermolecular interactions within these systems, potentially leading to the formation of novel phases like polymeric liquid crystals or complex gels. The precise control over polymer building blocks is crucial as it can have drastic effects on the final morphology and function of these self-assembled structures. mdpi.com

Development of Next-Generation Organosilicon Materials with Tailored Architectures

The ability to precisely control the structure of polymers at the molecular level is key to developing next-generation materials with advanced properties. This compound serves as a valuable building block for creating organosilicon materials with tailored architectures.

Its bifunctionality allows it to act as a crosslinking agent or a chain extender in the synthesis of polysiloxanes and other silicon-containing polymers. researchgate.netwikipedia.org The hydrolysis of the chlorosilyl groups leads to the formation of siloxane bonds, which form the backbone of silicones. wikipedia.org This process can be used to create elastomers, resins, and fluids with specific mechanical and thermal properties. The synthesis of polysilalkylene siloxanes, or "hybrid silicones," through catalytic hydrosilylation is a particularly promising area, yielding materials with remarkable thermal stability and chemical resistance. researchgate.net

Furthermore, this compound can be used to create stimuli-responsive materials. For example, researchers have synthesized light-cleavable bis-alkoxysilane linkers to prepare mesoporous organosilica particles that can be degraded upon exposure to UV light. acs.orgugr.es This allows for the controlled release of encapsulated molecules, opening up applications in drug delivery and smart coatings. acs.orgnih.govmdpi.comugr.esnih.gov The development of organosilicon materials for emerging applications like sensors, catalysis, and flexible electronic devices is a rapidly growing field. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly important in chemical manufacturing. Future research will focus on developing more sustainable and environmentally friendly methods for the production of this compound and related organosilicon compounds.

The industrial synthesis of organosilanes often relies on platinum-based catalysts for hydrosilylation reactions. nih.gov A key area of research is the development of catalysts based on more earth-abundant and less toxic metals. Additionally, the use of greener solvents and the development of solventless reaction conditions are being explored. umich.edu For instance, the use of silica sulfuric acid as a reusable solid acid catalyst has been demonstrated for the synthesis of bis(indolyl)alkanes in a solvent-free process. umich.edu

Another approach is the catalytic dehydrocoupling of amines and silanes, which offers a direct method for Si-N bond formation with hydrogen as the only byproduct, avoiding the use of corrosive chlorosilanes and the generation of ammonium (B1175870) salt waste. ugr.es The catalytic oxidation of hydrosilanes to silanols is also being investigated as a green alternative to the conventional hydrolysis of chlorosilanes. researchgate.net These sustainable routes can be applied to the synthesis of a wide range of organosilicon monomers and polymers. researchgate.net

Synergistic Research with Other Functional Chemical Building Blocks

The combination of this compound with other functional chemical building blocks opens up a vast design space for creating new materials with synergistic properties. The dual reactivity of this compound allows for its incorporation into a wide variety of polymer systems.

For example, it can be copolymerized with organic monomers to create organic-inorganic hybrid materials. wiley-vch.dersc.org These materials can combine the flexibility and processability of organic polymers with the thermal stability and durability of silicones. The properties of these hybrid materials can be finely tuned by varying the composition and architecture of the copolymer.

In the field of dental composites, organosilanes are used as coupling agents to improve the interfacial adhesion between the polymer matrix and inorganic fillers. wiley-vch.de Research into the synergistic effects of different functional monomers in these systems has shown that the choice of organosilane can significantly impact the mechanical properties and hydrolytic resistance of the final material. nih.govresearchgate.net The incorporation of this compound into such formulations could lead to enhanced performance due to its ability to form multiple covalent bonds with the filler surface.

The use of organosilicon compounds as versatile building blocks in organic synthesis is also an active area of research. sciepub.comnumberanalytics.comacs.orgfishersci.ca The ability to create complex molecules with both organic and inorganic functionalities allows for the development of new materials with unique and predictable properties.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1,8-Bis(chlorodimethylsilyl)octane with high purity?

- Methodological Answer : Synthesis requires controlled chlorination of dimethylsilyl groups on an octane backbone under inert conditions (e.g., nitrogen atmosphere) to prevent premature hydrolysis. Use anhydrous solvents and monitor reaction progress via gas chromatography (GC) for purity validation . Post-synthesis, fractional distillation at reduced pressure (e.g., 0.75 mmHg) can isolate the compound, leveraging its boiling range (172–175°C) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm silyl group attachment and backbone integrity. For example, ²⁹Si NMR can resolve chlorodimethylsilyl environments, while mass spectrometry (MS) verifies molecular weight (theoretical: 381.102 g/mol) . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How does hydrolysis stability of this compound compare to traditional silanes, and how can this be experimentally validated?

- Methodological Answer : Dual-functional silanes (like this compound) exhibit ~10,000× higher hydrolysis stability than monofunctional analogs due to six potential bonding sites vs. three . Test stability by exposing coated substrates to accelerated aging (e.g., 85°C/85% relative humidity) and monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for Si-O-Si bond retention. Compare results with control silanes under identical conditions .

Q. What experimental designs are optimal for integrating this compound into hydrophobic coatings for composite materials?

- Methodological Answer : Optimize coating protocols by varying silane concentrations (1–5% v/v) in ethanol/water mixtures. Apply to substrates (e.g., metals, polymers) via dip-coating, followed by curing at 120°C for 1 hour. Evaluate hydrophobicity via contact angle measurements (>110° indicates efficacy) and adhesion via ASTM D3359 cross-hatch tests. Validate ion-blocking properties using electrochemical impedance spectroscopy (EIS) .

Q. How can computational methods predict the reactivity of this compound in cross-linking reactions?

- Methodological Answer : Use density functional theory (DFT) to model Si-Cl bond dissociation energies and transition states during hydrolysis. Car-Parrinello molecular dynamics (CPMD) simulations can further probe proton transfer dynamics in aqueous environments, identifying critical pH-dependent reaction pathways .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported hydrolysis rates of silane-based coatings?

- Methodological Answer : Contradictions often arise from varying experimental conditions (pH, temperature, substrate roughness). Replicate studies using standardized protocols: fix pH (e.g., 5.5–6.5 for optimal hydrolysis), control humidity (50–90%), and employ atomic force microscopy (AFM) to quantify surface morphology effects. Correlate data with in situ Raman spectroscopy to track siloxane network formation .

Specialized Applications

Q. What methodologies enable the use of this compound in emerging fields like drug delivery or photovoltaics?

- Methodological Answer : For drug delivery, functionalize nanoparticles by grafting the silane onto silica surfaces via sol-gel synthesis. Characterize loading/release kinetics using UV-Vis spectroscopy. In photovoltaics, apply as an encapsulant to prevent moisture ingress: measure device efficiency under damp-heat testing (IEC 61215 standards) and compare with non-silane controls .

Synthetic Optimization

Q. How can reaction yields be improved in silane-mediated coupling reactions?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 silane-to-substrate ratio) and employ catalysts like triethylamine to scavenge HCl byproducts. Monitor reaction progress in real-time using inline FTIR or GC-MS. For temperature-sensitive substrates, use low-temperature (0–25°C) protocols with extended curing times .

Safety and Handling

Q. What precautions are necessary when handling chlorosilanes in academic labs?

- Methodological Answer : Use glove boxes or fume hoods to avoid moisture contact. Store under inert gas (argon) and seal containers with PTFE-lined caps. Neutralize spills with sodium bicarbonate. For toxicity screening, consult Safety Data Sheets (SDS) for acute exposure protocols, though this compound is not classified as hazardous under GHS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。